molecular formula C16H19NO5 B2831420 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 74884-01-8

3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2831420
CAS No.: 74884-01-8
M. Wt: 305.33
InChI Key: GIXKBPRQCICSHS-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone with two key substituents:

  • A 1-benzofuran-3-yl group at the third carbon, providing a fused aromatic heterocycle (oxygen-containing ring).
  • A tert-butoxycarbonyl (Boc)-protected amino group at the second carbon, enhancing stability during synthetic processes.

The benzofuran moiety contributes to π-π stacking interactions in biological systems, while the Boc group protects the amine during peptide synthesis. Its applications are inferred to include medicinal chemistry and peptide synthesis, given the prevalence of Boc-protected amino acids in drug development .

Properties

IUPAC Name

3-(1-benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(14(18)19)8-10-9-21-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXKBPRQCICSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Propanoic Acid Moiety: The benzofuran derivative is then subjected to a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Carbamate Group: The final step involves the protection of the amino group with a tert-butyl carbamate, which can be achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives

    Reduction: Alcohol derivatives of the propanoic acid moiety

    Substitution: Various substituted carbamate derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is of interest in medicinal chemistry due to its potential biological activity. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features may allow it to interact with biological macromolecules in unique ways, making it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects depends on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzofuran ring and carbamate group can interact with the active sites of enzymes, potentially inhibiting or activating their function. The propanoic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent/Modification Key Structural Differences Reference
Target Compound 1-Benzofuran-3-yl Baseline structure with oxygen-containing heterocycle and Boc-protected amino group. N/A
Boc-D-3-Benzothienylalanine 1-Benzothiophen-3-yl Sulfur replaces oxygen in the heterocycle; alters electronic properties and lipophilicity.
(2R,3R)-2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid 2-(Trifluoromethyl)phenyl Trifluoromethyl group introduces strong electron-withdrawing effects; stereospecific (2R,3R).
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Hydroxyl group on pentanoic acid chain Longer carbon chain (C5 vs. C3); hydroxyl enhances polarity and hydrogen bonding.
3-(1-Formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid 1-Formylindol-3-yl Nitrogen-containing indole ring; formyl group increases reactivity for further derivatization.
Boc-D-Cys(Trt)-OH Tritylsulfanyl group Sulfur-based thiol protection (trityl group); cysteine derivative with distinct steric bulk.

Electronic and Steric Effects

  • Benzofuran vs. Benzothiophene (): The benzothiophene analog replaces oxygen with sulfur, increasing atomic size and polarizability.
  • Trifluoromethylphenyl Substituent ():
    The -CF₃ group is strongly electron-withdrawing, which may stabilize negative charges or alter binding affinity in enzymatic pockets. The (2R,3R) configuration suggests stereochemical selectivity in biological interactions .

Functional Group Implications

  • Boc Protection:
    The Boc group is a common strategy to protect amines during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions is critical, as seen in analogs like Boc-D-Cys(Trt)-OH, where the trityl group further stabilizes thiols .
  • Heterocyclic Variations:
    • Indole (): The nitrogen in indole enables hydrogen bonding and protonation at physiological pH, contrasting with benzofuran’s oxygen-based interactions.
    • Formyl Group (): This reactive aldehyde moiety allows conjugation or further functionalization, a feature absent in the target compound .

Biological Activity

The compound 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic derivative notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₁O₄
  • IUPAC Name : 3-(1-benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant effects.

Research indicates that the compound exhibits several biological activities through various mechanisms:

  • Antioxidant Activity : The benzofuran moiety contributes to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration, indicating strong antioxidant properties.
    Assay TypeIC50 Value (µM)
    DPPH25
    ABTS30
  • Anti-inflammatory Effects :
    • In vitro experiments were conducted on human macrophage cell lines treated with lipopolysaccharides (LPS). The compound significantly reduced the expression of TNF-alpha and IL-6.
    Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control150200
    Compound5070
  • Antimicrobial Activity :
    • A screening against various bacterial strains revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.

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